SFLLRN - 141136-83-6

SFLLRN

Catalog Number: EVT-286537
CAS Number: 141136-83-6
Molecular Formula: C34H56N10O9
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SFLLRN is a synthetic peptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor. [] It mimics the tethered ligand sequence unmasked by thrombin cleavage of the receptor's N-terminus, thereby activating PAR-1 independent of proteolysis. [] SFLLRN has been widely used in scientific research to investigate PAR-1 function in various cellular systems, including platelets, endothelial cells, and cardiomyocytes.

FSLLRN

Compound Description: FSLLRN is a hexapeptide that is structurally similar to SFLLRN, differing only by the substitution of phenylalanine (F) for serine (S) at the N-terminus. Unlike SFLLRN, FSLLRN does not activate protease-activated receptor 1 (PAR-1). [, , ]

SFLLRNPNDKYEPF (SFLLRN-14)

Compound Description: SFLLRN-14 is a tetradecapeptide containing the SFLLRN sequence at its N-terminus. It acts as a potent and selective agonist for PAR-1, inducing similar effects as SFLLRN in various cell types, including monocytes. [, , ]

SLIGRL

Compound Description: SLIGRL is a pentapeptide agonist for protease-activated receptor 2 (PAR-2). It is structurally unrelated to SFLLRN but shares a similar mechanism of action, activating its target receptor through proteolytic unmasking of a tethered ligand. [, , ]

AYPGKF

Compound Description: AYPGKF is a hexapeptide agonist for protease-activated receptor 4 (PAR-4). Like SFLLRN, it directly activates its target receptor, independent of proteolytic cleavage. [, ]

GYPGQV

Compound Description: GYPGQV is a pentapeptide that acts as a potent and selective agonist for PAR-4. It mimics the tethered ligand sequence of PAR-4 and activates the receptor, leading to platelet aggregation, though less effectively than SFLLRN-induced activation of PAR-1. []

TFRIFD

Compound Description: TFRIFD is a hexapeptide agonist for the thrombin receptor, though less potent than SFLLRN. It activates inositol phospholipid hydrolysis and calcium mobilization in fibroblasts, but shows limited efficacy compared to thrombin. []

Phe-Pro-Arg-chloromethyl ketone-inactivated thrombin

Compound Description: This compound represents a modified form of thrombin where the active site serine residue (Ser195) has been chemically inactivated by Phe-Pro-Arg-chloromethyl ketone. Despite lacking proteolytic activity, this inactivated thrombin retains chemotactic activity for human monocytes, similar to the Ser195→Ala mutant thrombin. [, ]

Source and Classification

TRAP-6 is derived from the protease-activated receptor 1, which is activated by thrombin. It falls under the classification of peptide agonists and is specifically used to probe the function of protease-activated receptors in biological systems. The peptide is commercially available and can be sourced from various suppliers, including Eurogentec and MedChemExpress, which provide it in different formulations for research purposes .

Synthesis Analysis

The synthesis of TRAP-6 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with a protected amino acid at the N-terminus, followed by deprotection and coupling reactions with subsequent amino acids. The final product is cleaved from the solid support and purified, often using high-performance liquid chromatography.

Technical Details

  1. Amino Acid Sequence: The sequence of TRAP-6 is SFLLRN, where each letter represents a specific amino acid.
  2. Purification: After synthesis, TRAP-6 is purified to remove any unreacted starting materials and by-products.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of the synthesized peptide.
Molecular Structure Analysis

The molecular structure of TRAP-6 can be described as a linear peptide consisting of six amino acids. The specific sequence contributes to its ability to interact with the thrombin receptor.

Structure Data

  • Molecular Formula: C28H38N6O7S
  • Molecular Weight: Approximately 585.76 g/mol
  • 3D Structure: The three-dimensional conformation can be studied using computational modeling or X-ray crystallography techniques.
Chemical Reactions Analysis

TRAP-6 undergoes specific interactions upon binding to its receptor, leading to downstream signaling events that promote platelet activation and aggregation.

Reactions and Technical Details

  1. Binding Mechanism: TRAP-6 binds to the thrombin receptor, mimicking thrombin's action.
  2. Signal Transduction: Upon binding, it activates G-proteins associated with the receptor, triggering intracellular signaling pathways that lead to platelet aggregation.
Mechanism of Action

The mechanism of action of TRAP-6 involves its binding to protease-activated receptor 1, which initiates a cascade of intracellular events:

  1. Receptor Activation: TRAP-6 binds to the extracellular domain of protease-activated receptor 1.
  2. G-protein Coupling: This interaction activates G-proteins, leading to phospholipase C activation.
  3. Calcium Mobilization: Increased intracellular calcium levels result in platelet activation.
  4. Aggregation: Activated platelets undergo shape change and aggregate, forming a thrombus.
Physical and Chemical Properties Analysis

TRAP-6 exhibits several physical and chemical properties relevant for its application in research:

  1. Solubility: TRAP-6 is soluble in aqueous solutions, which facilitates its use in biological assays.
  2. Stability: The peptide's stability can be influenced by factors such as pH and temperature; thus, it should be stored under recommended conditions to maintain activity.
  3. Purity Levels: Commercially available TRAP-6 typically has high purity levels (>95%), ensuring reliable experimental results.
Applications

TRAP-6 has numerous scientific applications:

  1. Platelet Function Studies: It is widely used in research to investigate platelet activation mechanisms.
  2. Thrombosis Research: TRAP-6 serves as a tool for studying thrombus formation and stability under various conditions.
  3. Drug Development: Insights gained from studies involving TRAP-6 can contribute to the development of antiplatelet therapies.
Molecular Mechanisms of TRAP-6-Mediated Cellular Signaling

Protease-Activated Receptor 1 (PAR-1) Activation Pathways

TRAP-6 (Thrombin Receptor Activator Peptide-6) is a synthetic hexapeptide (Ser-Phe-Leu-Leu-Arg-Asn/SFLLRN) corresponding to residues 42–47 of the PAR-1 tethered ligand domain. This sequence mimics the N-terminal receptor sequence exposed after thrombin cleavage, enabling receptor activation without proteolysis. TRAP-6 binds the extracellular N-terminus of PAR-1, inducing conformational changes that trigger G-protein coupling and downstream signaling [1] [3] [7]. Unlike endogenous thrombin, which activates multiple PAR subtypes, TRAP-6 exhibits exclusive selectivity for PAR-1, with no activity at PAR-4 receptors even at concentrations up to 100 μM [2] [7] [9].

Mechanistically, TRAP-6 binding initiates Gαq-mediated phospholipase Cβ (PLCβ) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade facilitates protein kinase C (PKC) translocation to the plasma membrane and calcium release from intracellular stores [1] [5]. Studies using PAR-1 antagonists confirm that TRAP-6's effects—including platelet aggregation (EC₅₀ = 0.8 μM) and phosphoprotein signaling—are strictly PAR-1-dependent [3] [8].

Table 1: Molecular Characteristics of TRAP-6

PropertySpecificationSource
Amino Acid SequenceSFLLRN [3] [9]
Molecular Weight748.88 g/mol [7] [8]
PAR-1 Binding AffinityIC₅₀ = 96 nM [7]
PAR-1 SelectivityNo cross-reactivity with PAR-4 [7] [9]
Platelet Aggregation (EC₅₀)0.8 μM [3] [8]

TRAP-6-Induced Intracellular Calcium Mobilization Dynamics

TRAP-6 triggers rapid and transient increases in cytosolic Ca²⁺ concentrations through PAR-1-coupled Gαq signaling. In human laryngeal carcinoma cells (HEp-2g), TRAP-6 (10 μM) elevates intracellular Ca²⁺ within seconds, peaking at 2–3 times baseline levels. This mobilization occurs via two phases:

  • Initial Release: IP3-mediated Ca²⁺ efflux from endoplasmic reticulum stores [2] [5].
  • Sustained Influx: Store-operated calcium entry (SOCE) through plasma membrane channels [5].

Calcium dynamics are PKC-dependent. Pharmacological PKC inhibition with bisindolylmaleimide amplifies TRAP-6-induced Ca²⁺ release by 40%, suggesting PKC exerts feedback inhibition on calcium signaling [5] [10]. Real-time imaging in Oregon Green® 488 BAPTA-1-loaded platelets confirms that Ca²⁺ oscillations correlate with dense granule secretion—a key amplification step in hemostasis [5].

Table 2: Calcium Signaling Kinetics Induced by TRAP-6

Cell TypeTRAP-6 ConcentrationCa²⁺ Peak TimeAmplitude vs. BaselineKey Regulators
HEp-2g carcinoma cells10 μM15–30 sec2.1-foldPKC, PLCβ [2]
Human washed platelets10 μM10–20 sec1.8-foldSOCE, P2Y12 feedback [5]
iPSC-derived megakaryocytes20 μM20–40 sec1.5-foldGRK5, Gαq [10]

Downstream Phosphodiesterase 3A (PDE3A) Phosphorylation Mechanisms

A critical downstream effector of TRAP-6 signaling is PDE3A, an enzyme that hydrolyzes cyclic AMP (cAMP). TRAP-6 induces rapid PDE3A phosphorylation within 30 seconds of PAR-1 engagement [3] [8]. This phosphorylation is mediated through two interconnected pathways:

  • PI3K/AKT Axis: TRAP-6 activates AKT via P2Y12-Gβγ signaling, leading to AKT-dependent phosphorylation of GSK3β-Ser9 and PDE3A [5] [10].
  • PKC Pathway: TRAP-6-triggered PKC translocation directly phosphorylates PDE3A at serine residues, enhancing its catalytic activity [5].

Functional consequences include cAMP reduction by >60%, which de-represses pathways promoting platelet aggregation and actin polymerization. Notably, P2Y12 inhibitors like ticagrelor block PDE3A phosphorylation, confirming cross-talk between PAR-1 and purinergic receptors [5]. In contrast, the P2Y12 antagonist MRS2395 potentiates PDE3A phosphorylation by disrupting PKC-mediated feedback inhibition [5].

Comparative Agonist Efficacy: TRAP-6 vs. Endogenous Thrombin

TRAP-6 and thrombin both activate PAR-1 but exhibit divergent signaling profiles due to thrombin’s broader receptor specificity and enzymatic functions:

Receptor Specificity

  • TRAP-6: Exclusive PAR-1 agonism [7] [9].
  • Thrombin: Activates PAR-1, PAR-4, and GPIb-IX-V complexes [4] [10].

Signaling Dynamics

  • Calcium Mobilization: TRAP-6 generates transient Ca²⁺ spikes (~2 min duration), whereas thrombin induces sustained oscillations (>5 min) via PAR-1/PAR-4 synergy [2] [10].
  • Platelet Aggregation: TRAP-6 requires 0.8 μM for half-maximal aggregation vs. 0.1 nM for thrombin, reflecting thrombin’s superior potency due to catalytic receptor cleavage [1] [3].

Pharmacological Utility

  • Research Applications: TRAP-6 is indispensable for isolating PAR-1-specific effects from thrombin’s promiscuous signaling. For example, TRAP-6 (unlike thrombin) fails to activate rabbit or rat platelets, highlighting species-specific PAR-1 signaling [7] [9].
  • Therapeutic Insights: TRAP-6 studies reveal that PAR-1 blockade (e.g., vorapaxar) inhibits thrombin-induced platelet activation but preserves PAR-4-mediated hemostatic functions, explaining reduced bleeding risks with PAR-4 inhibitors [10].

Table 3: Functional Comparison of TRAP-6 vs. Thrombin

ParameterTRAP-6ThrombinBiological Implication
Primary ReceptorsPAR-1 onlyPAR-1, PAR-4, GPIbThrombin drives broader cellular effects
EC₅₀ (Platelet Aggregation)0.8 μM0.1 nMThrombin is ~8,000-fold more potent
Calcium Signal DurationTransient (≤2 min)Sustained (>5 min)Thrombin enables prolonged signaling
PDE3A PhosphorylationRapid (30 sec), PKC/AKT-dependentRapid, amplified by PAR-4 co-activationThrombin maximizes cAMP degradation
Species ReactivityHuman-specificHuman, rabbit, ratTRAP-6 ideal for human PAR-1 studies

Compound Names Mentioned: TRAP-6, Protease-Activated Receptor 1 (PAR-1), Phosphodiesterase 3A (PDE3A), Thrombin, PAR-4, Protein Kinase C (PKC), Glycogen Synthase Kinase 3β (GSK3β), Phospholipase Cβ (PLCβ)

Properties

CAS Number

141136-83-6

Product Name

TRAP-6

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C34H56N10O9

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

HAGOWCONESKMDW-FRSCJGFNSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Solubility

Soluble in DMSO

Synonyms

seryl-phenylalanyl--leucyl-leucyl-arginyl-asparagine
SFLLRN
thrombin (42-47) peptide
thrombin receptor activating peptide-6
thrombin receptor activation peptide SFLLRN
thrombin receptor peptide (42-47)
TRAP-6
TRP (42-47)

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

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